

TCH-165 as a 20S Proteasome Activator: A

Author: BenchChem Technical Support Team. Date: December 2025

**Technical Guide** 

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | TCH-165   |           |  |  |  |
| Cat. No.:            | B15574148 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# Introduction: The Proteasome System and the Therapeutic Promise of 20S Activation

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded, damaged, or redundant proteins. The system's central enzyme is the 26S proteasome, a large complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 19S RP recognizes polyubiquitinated substrates, unfolds them, and translocates them into the 20S CP for degradation in an ATP-dependent manner.

While the 26S proteasome degrades ubiquitinated proteins, the 20S proteasome can independently degrade proteins in a ubiquitin- and ATP-independent fashion.[1] Its substrates are typically intrinsically disordered proteins (IDPs), which lack a stable tertiary structure.[2][3] The accumulation of pathogenic IDPs is a hallmark of numerous diseases, including neurodegenerative disorders ( $\alpha$ -synuclein, tau) and cancers (MYC, c-Fos).[1][2] The 20S proteasome's activity is gated by its outer  $\alpha$ -rings, which control substrate entry into the proteolytic chamber.[4]

Targeting the proteasome has proven a successful therapeutic strategy, with 26S proteasome inhibitors like bortezomib being frontline treatments for multiple myeloma (MM). However, issues of resistance and toxicity necessitate novel approaches.[4][5] Enhancing the activity of



the 20S proteasome to clear pathogenic IDPs represents a promising alternative strategy.[6] **TCH-165** is a small molecule from the imidazoline class that has been identified as a potent activator of the 20S proteasome, demonstrating significant therapeutic potential.[1][4] This guide provides an in-depth overview of the mechanism, quantitative activity, and experimental protocols related to **TCH-165**.

# Core Mechanism of Action: A Dual-Pronged Approach

**TCH-165** enhances 20S proteasome-mediated degradation through a dual mechanism: allosteric gate opening and modulation of the proteasome assembly equilibrium.

- Allosteric Gate Opening: TCH-165 binds to the α-rings of the 20S core particle.[1] This interaction is proposed to induce a conformational change, favoring an "open-gate" state.[4] [5] This physically widens the channel into the proteolytic core, increasing substrate accessibility and enhancing the degradation of IDPs. Atomic force microscopy (AFM) imaging has provided biophysical evidence for this gate-opening mechanism, showing an increased ratio of open to closed 20S proteasomes in the presence of TCH-165 at concentrations as low as 200 nM.[1]
- Modulation of Proteasome Equilibrium: In cells, the 20S and 26S proteasomes exist in a dynamic equilibrium.[2][7] TCH-165 shifts this equilibrium, favoring the dissociation of the 19S regulatory particle from the 20S core.[1] This leads to an increase in the cellular pool of free, active 20S proteasomes.[2] Consequently, the capacity for ubiquitin-independent degradation of IDPs is enhanced, while the degradation of structured, ubiquitinated proteins by the remaining single-capped (19S-20S) proteasomes is largely maintained at therapeutic concentrations.[2] At very high concentrations (>30 μM), TCH-165 can significantly deplete 26S complexes, leading to an accumulation of ubiquitinated substrates.[6]





Click to download full resolution via product page

**Caption:** Mechanism of **TCH-165** as a dual-function 20S proteasome activator.



## **Quantitative Data Presentation**

The activity of **TCH-165** has been quantified through various in vitro and cell-based assays. The following tables summarize the key parameters.

### **Table 1: In Vitro 20S Proteasome Activation**

This table details the potency of **TCH-165** in activating the three distinct proteolytic sites of purified 20S proteasome using fluorogenic peptide substrates.

| Parameter                | Proteolytic<br>Site          | Substrate        | Value (µM) | Max Fold<br>Enhanceme<br>nt | Reference |
|--------------------------|------------------------------|------------------|------------|-----------------------------|-----------|
| EC200                    | Chymotrypsin<br>-like (CT-L) | Suc-LLVY-<br>AMC | 1.5        | 810%                        | [4]       |
| Trypsin-like<br>(Tryp-L) | Boc-LRR-<br>AMC              | 2.7              | 500%       | [4]                         |           |
| Caspase-like<br>(Casp-L) | Z-LLE-AMC                    | 1.2              | 1290%      | [4]                         |           |
| EC50                     | Chymotrypsin<br>-like (CT-L) | Suc-LLVY-<br>AMC | 4.2        | -                           | [7][8]    |
| Trypsin-like<br>(Tryp-L) | Boc-LRR-<br>AMC              | 3.2              | -          | [7][8]                      |           |
| Caspase-like<br>(Casp-L) | Z-LLE-AMC                    | 4.7              | -          | [7][8]                      |           |

## **Table 2: Cell-Based Activity and Cytotoxicity**

This table summarizes the efficacy of **TCH-165** in cellular models, including its effect on a key downstream target (MYC) and its cytotoxic effects on various cancer cell lines.



| Parameter                      | Cell Line <i>l</i><br>Type | Assay                      | Value        | Reference  |
|--------------------------------|----------------------------|----------------------------|--------------|------------|
| EC50                           | HCT-116                    | MYC-Luciferase<br>Reporter | 2.57 μΜ      | [4]        |
| IC50                           | RPMI-8226 (MM)             | Cell Growth<br>Inhibition  | 1.6 μΜ       | [7]        |
| U-87 MG<br>(Glioblastoma)      | Cell Growth                | 2.4 μΜ                     | [7]          |            |
| CC50 (72h)                     | RPMI-8226 (MM)             | Cytotoxicity               | 0.9 - 1.0 μΜ | <br>[4][5] |
| CCRF-CEM<br>(Leukemia)         | Cytotoxicity               | 0.9 μΜ                     | [5]          |            |
| L363 (MM)                      | Cytotoxicity               | 5.0 μΜ                     | [4]          |            |
| NCI-H929 (MM)                  | Cytotoxicity               | 4.3 μΜ                     | [4]          |            |
| Primary MM<br>Cells (New)      | Cytotoxicity               | 1.0 μΜ                     | [4][5]       |            |
| Primary MM<br>Cells (Relapsed) | Cytotoxicity               | 8.1 μΜ                     | [4][5]       |            |

# **Downstream Signaling and Therapeutic Effects**

By activating the 20S proteasome, **TCH-165** triggers the degradation of pathogenic IDPs, leading to potent anti-cancer effects, particularly in MYC-driven malignancies like multiple myeloma. Treatment of MM cells with **TCH-165** leads to a rapid, concentration-dependent reduction in MYC protein levels.[4] This degradation is proteasome-dependent, as it is blocked by co-treatment with the proteasome inhibitor bortezomib.[4][9] The reduction in MYC, a critical oncogenic transcription factor, inhibits cancer cell proliferation and induces apoptotic signaling. [4] Notably, **TCH-165** is effective in both bortezomib-sensitive and bortezomib-resistant cells, highlighting its potential to overcome a major clinical challenge.[5]





Click to download full resolution via product page

Caption: Downstream signaling pathway initiated by TCH-165 in cancer cells.

# **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to characterize **TCH-165**.

## **Protocol: In Vitro 20S Proteasome Activity Assay**



This protocol measures the ability of **TCH-165** to enhance the proteolytic activity of purified 20S proteasome.

#### Materials:

- Purified human 20S proteasome
- Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA
- Fluorogenic Substrates: e.g., Suc-LLVY-AMC (for chymotrypsin-like activity), 10 mM stock in DMSO
- TCH-165: 10 mM stock in DMSO
- Proteasome Inhibitor (Control): e.g., MG132 or Bortezomib, 10 mM stock in DMSO
- Black 96-well microplate
- Plate reader with fluorescence detection (e.g., Ex/Em 380/460 nm for AMC)

#### Methodology:

- Prepare Reagents: Dilute the 20S proteasome in Assay Buffer to a final concentration of ~2 nM. Prepare serial dilutions of TCH-165 in Assay Buffer. Prepare the substrate solution by diluting the stock to a final concentration of 100 μM in Assay Buffer.
- Set Up Reactions: In the 96-well plate, add 50 μL of the TCH-165 dilutions (or vehicle control) to appropriate wells.
- Initiate Reaction: Add 25 μL of the diluted 20S proteasome to each well. Incubate for 15 minutes at 37°C to allow TCH-165 to bind.
- Add Substrate: Add 25 μL of the substrate solution to all wells to start the reaction.
- Measure Fluorescence: Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes at 37°C. Alternatively, perform an endpoint reading after a fixed time (e.g., 30 minutes).







 Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Normalize the rates of TCH-165-treated wells to the vehicle control to determine the fold activation. Plot fold activation vs. TCH-165 concentration and fit to a dose-response curve to calculate EC50.





Click to download full resolution via product page

**Caption:** Experimental workflow for the in vitro 20S proteasome activity assay.



## **Protocol: Cellular MYC Degradation via Western Blot**

This protocol quantifies the reduction of endogenous MYC protein in cancer cells following treatment with **TCH-165**.

#### Materials:

- RPMI-8226 multiple myeloma cells
- Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
- TCH-165 and Bortezomib (BTZ) stocks in DMSO
- · Phosphate-Buffered Saline (PBS), ice-cold
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE equipment, 4-20% Tris-glycine gels
- PVDF membrane
- Primary Antibodies: Rabbit anti-MYC, Mouse anti-GAPDH (loading control)
- Secondary Antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
- Chemiluminescence (ECL) substrate and imaging system

#### Methodology:

- Cell Culture and Treatment: Seed RPMI-8226 cells and grow to ~80% confluency. Treat cells with desired concentrations of TCH-165 (e.g., 0-10 μM) or vehicle (DMSO) for 4 hours. For proteasome inhibition control, pre-treat cells with 5 μM BTZ for 1 hour before adding TCH-165.
- Cell Lysis: Harvest cells by centrifugation, wash twice with ice-cold PBS, and lyse the pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes.

## Foundational & Exploratory





- Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
  Run the gel and subsequently transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with primary anti-MYC antibody overnight at 4°C.
  - Wash membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Develop with ECL substrate and capture the image using a digital imager.
- Analysis: Strip or re-probe the membrane for a loading control (GAPDH). Quantify band intensities using software like ImageJ. Normalize MYC band intensity to the corresponding GAPDH band intensity.





Click to download full resolution via product page

Caption: Experimental workflow for Western Blot analysis of MYC degradation.



## **Conclusion and Future Directions**

TCH-165 is a well-characterized small molecule activator of the 20S proteasome with a clear dual mechanism of action. By allosterically opening the proteasome gate and increasing the cellular pool of free 20S particles, it effectively enhances the degradation of pathogenic intrinsically disordered proteins.[1][2] Its ability to drive the clearance of the oncoprotein MYC and kill multiple myeloma cells, including those resistant to standard-of-care inhibitors, underscores its significant therapeutic potential.[4][5] The data strongly supports the continued exploration of 20S proteasome enhancement as a novel and well-tolerated strategy for treating MYC-driven cancers and potentially other proteinopathies, such as neurodegenerative diseases, where IDP accumulation is a key pathological feature.[2][4] Future work will likely focus on clinical translation, biomarker development to identify responsive patient populations, and the discovery of next-generation activators with improved potency and selectivity.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Modulation of Proteasome Assembly PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TCH-165 as a 20S Proteasome Activator: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15574148#tch-165-as-a-20s-proteasome-activator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com